6-Nitro-2-(p-tolyl)benzo[d]oxazole
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Overview
Description
6-Nitro-2-(p-tolyl)benzo[d]oxazole is an aromatic compound with the molecular formula C14H10N2O3 and a molecular weight of 254.24 g/mol It is a derivative of benzo[d]oxazole, characterized by the presence of a nitro group at the 6th position and a p-tolyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-(p-tolyl)benzo[d]oxazole typically involves the nitration of 2-(p-tolyl)benzo[d]oxazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The process would require precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-(p-tolyl)benzo[d]oxazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Major Products Formed
Reduction: 6-Amino-2-(p-tolyl)benzo[d]oxazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Nitro-2-(p-tolyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-Nitro-2-(p-tolyl)benzo[d]oxazole depends on its specific application. For instance, if used as an antimicrobial agent, it may exert its effects by interfering with bacterial cell wall synthesis or protein function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
2-(p-Tolyl)benzo[d]oxazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitrobenzo[d]oxazole: Lacks the p-tolyl group, which may affect its solubility and reactivity.
2-Phenylbenzo[d]oxazole: Similar structure but with a phenyl group instead of a p-tolyl group, affecting its electronic properties.
Uniqueness
The combination of these functional groups allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
2-(4-methylphenyl)-6-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-9-2-4-10(5-3-9)14-15-12-7-6-11(16(17)18)8-13(12)19-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPFCLFHQUIROK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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